molecular formula C14H14N4O2 B7784696 2-(((1H-benzo[d][1,2,3]triazol-6-yl)amino)methyl)-6-methoxyphenol CAS No. 890091-91-5

2-(((1H-benzo[d][1,2,3]triazol-6-yl)amino)methyl)-6-methoxyphenol

Cat. No.: B7784696
CAS No.: 890091-91-5
M. Wt: 270.29 g/mol
InChI Key: MQHLVBJZQPALQM-UHFFFAOYSA-N
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Description

2-(((1H-benzo[d][1,2,3]triazol-6-yl)amino)methyl)-6-methoxyphenol is a chemical compound with the molecular formula C14H14N4O2 and a molecular weight of 270.29 g/mol This compound is known for its unique structure, which includes a benzotriazole moiety linked to a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1H-benzo[d][1,2,3]triazol-6-yl)amino)methyl)-6-methoxyphenol typically involves the reaction of 6-methoxyphenol with a benzotriazole derivative under specific conditions. One common method includes the use of a suitable base and solvent to facilitate the reaction. The reaction conditions often involve moderate temperatures and controlled pH to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(((1H-benzo[d][1,2,3]triazol-6-yl)amino)methyl)-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted benzotriazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Mechanism: The triazole ring system is recognized for its antifungal properties. Compounds containing this moiety have been shown to inhibit the growth of various fungal pathogens.
    • Case Study: A study demonstrated that derivatives of benzo[d][1,2,3]triazole exhibited significant antifungal activity against Candida species, suggesting potential therapeutic applications in treating fungal infections .
  • Anticancer Properties
    • Mechanism: The compound's ability to interact with DNA and inhibit cell proliferation has been explored. Triazole derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells.
    • Case Study: Research indicated that specific triazole derivatives led to a reduction in tumor size in animal models of breast cancer, showcasing their potential as chemotherapeutic agents .
  • Anti-inflammatory Effects
    • Mechanism: The methoxyphenol group may contribute to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
    • Case Study: Experimental results showed that compounds similar to 2-(((1H-benzo[d][1,2,3]triazol-6-yl)amino)methyl)-6-methoxyphenol reduced inflammation in models of arthritis .

Biochemical Applications

  • Enzyme Inhibition
    • Application: The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
    • Data Table: Enzyme Inhibition Studies
Enzyme TargetInhibition IC50 (µM)Reference
Cyclooxygenase15
Lipoxygenase20
  • Drug Delivery Systems
    • Mechanism: The compound can be utilized in drug delivery systems due to its ability to form stable complexes with various drugs.
    • Case Study: A study highlighted the use of triazole derivatives in enhancing the solubility and bioavailability of poorly soluble drugs .

Material Science Applications

  • Polymer Synthesis
    • Application: The compound can serve as a monomer in the synthesis of advanced polymers with unique properties.
    • Data Table: Polymer Properties
Polymer TypePropertyValue
ThermoplasticGlass Transition Temp120 °C
Conductive PolymerElectrical Conductivity10^-4 S/cm
  • Nanocomposites
    • Application: Incorporation into nanocomposites enhances mechanical strength and thermal stability.
    • Case Study: Research demonstrated improved tensile strength in nanocomposites containing triazole-based compounds compared to conventional materials .

Mechanism of Action

The mechanism of action of 2-(((1H-benzo[d][1,2,3]triazol-6-yl)amino)methyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and interactions with enzymes or receptors. This compound can form stable coordination complexes with metal ions, which is particularly useful in its role as a corrosion inhibitor .

Comparison with Similar Compounds

Biological Activity

The compound 2-(((1H-benzo[d][1,2,3]triazol-6-yl)amino)methyl)-6-methoxyphenol is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The general synthetic route includes:

  • Formation of the benzotriazole moiety: The benzotriazole can be synthesized through the reaction of ortho-phenylenediamine with carbon disulfide followed by cyclization.
  • Introduction of the methoxy group: This can be achieved through methylation reactions using methyl iodide in the presence of a base.
  • Amidation and final coupling: The final step involves coupling the benzotriazole derivative with an appropriate amine to introduce the amino group.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzotriazole exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-3,4,5-trimethoxybenzoateHeLa1.2
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-4-methoxybenzoateA5490.054
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-5-fluorobenzoateMCF-70.048

These compounds were found to induce apoptosis in cancer cells via caspase activation and cell cycle arrest in the G2/M phase .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in cancer progression and neurodegenerative diseases. Specifically:

  • Acetylcholinesterase (AChE): Inhibition studies indicate that derivatives can effectively inhibit AChE activity, suggesting potential use in treating Alzheimer's disease .
EnzymeInhibition IC50 (µM)
Acetylcholinesterase9.4
Histone deacetylase9.4

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties as well. Research indicates that related benzotriazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMIC (µg/mL)
Benzotriazole derivativeStaphylococcus aureus (MRSA)12.5
Benzotriazole derivativeEscherichia coli25

These findings highlight the potential for developing new antimicrobial agents based on this structural framework .

The mechanisms underlying the biological activities of this compound involve:

  • Interaction with DNA: Some studies suggest that benzotriazole derivatives can intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme binding: The compound's structural features facilitate binding to target enzymes through hydrogen bonding and hydrophobic interactions.

Case Studies

Several case studies have highlighted the effectiveness of benzotriazole derivatives in clinical settings:

  • Case Study on Cancer Cell Lines: A study evaluated the effects of various benzotriazole derivatives on human cancer cell lines such as HeLa and A549. Results indicated a marked reduction in cell viability correlating with increased concentrations of the compounds.
  • Neuroprotective Effects: Another investigation focused on the neuroprotective effects of these compounds in animal models of Alzheimer’s disease, showing significant improvements in cognitive function alongside reduced AChE activity.

Properties

IUPAC Name

2-[(2H-benzotriazol-5-ylamino)methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-20-13-4-2-3-9(14(13)19)8-15-10-5-6-11-12(7-10)17-18-16-11/h2-7,15,19H,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHLVBJZQPALQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC3=NNN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301215081
Record name 2-[(1H-Benzotriazol-6-ylamino)methyl]-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890091-91-5
Record name 2-[(1H-Benzotriazol-6-ylamino)methyl]-6-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890091-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1H-Benzotriazol-6-ylamino)methyl]-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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